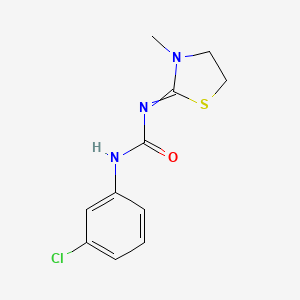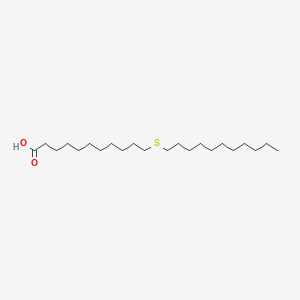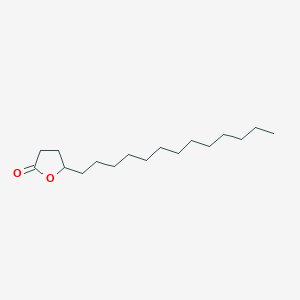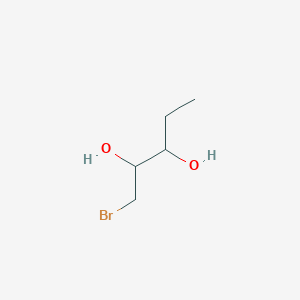
Urea, tris(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, tris(2-hydroxyethyl)-, also known as tris(2-hydroxyethyl)urea, is an organic compound with the molecular formula C7H16N2O4. It is a derivative of urea where three hydroxyethyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, tris(2-hydroxyethyl)- typically involves the reaction of urea with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Urea+3Ethylene Oxide→Urea, tris(2-hydroxyethyl)-
The reaction is usually conducted in the presence of a catalyst and under specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of urea, tris(2-hydroxyethyl)- involves large-scale reactors where urea and ethylene oxide are combined under controlled conditions. The process is designed to maximize efficiency and minimize by-products. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Urea, tris(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
Urea, tris(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a stabilizer for proteins and enzymes.
Industry: Urea, tris(2-hydroxyethyl)- is used in the production of resins, plastics, and other polymeric materials
Mechanism of Action
The mechanism of action of urea, tris(2-hydroxyethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, the compound can interact with proteins and enzymes, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Urea: The parent compound with the formula CO(NH2)2.
Thiourea: A sulfur analog of urea with the formula CS(NH2)2.
Uniqueness
Urea, tris(2-hydroxyethyl)- is unique due to the presence of three hydroxyethyl groups, which impart distinct chemical and physical properties. These groups enhance its solubility in water and other polar solvents, making it suitable for various applications that require high solubility and reactivity .
Properties
CAS No. |
97271-72-2 |
|---|---|
Molecular Formula |
C7H16N2O4 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,1,3-tris(2-hydroxyethyl)urea |
InChI |
InChI=1S/C7H16N2O4/c10-4-1-8-7(13)9(2-5-11)3-6-12/h10-12H,1-6H2,(H,8,13) |
InChI Key |
VKUPKRKGNSEUNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)







silane](/img/structure/B14328963.png)
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
